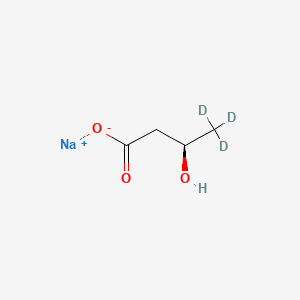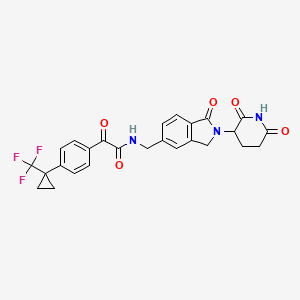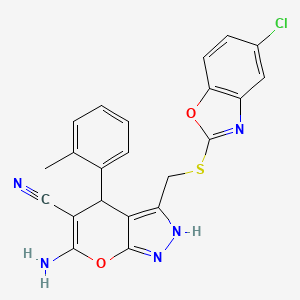![molecular formula C9H12N2O6 B12394831 [5'-13C]uridine](/img/structure/B12394831.png)
[5'-13C]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5’-13C]uridine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 5’ position of the uridine molecule. Uridine itself is a glycosylated pyrimidine analog containing uracil attached to a ribose ring via a β-N1-glycosidic bond. It is one of the five standard nucleosides that make up nucleic acids, playing a crucial role in the formation of RNA .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [5’-13C]uridine typically involves the incorporation of the carbon-13 isotope through selective metabolism of synthetic intermediates or direct synthesis methods . The process often includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of [5’-13C]uridine may involve large-scale synthesis using labeled carbon sources and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring the consistent production of high-quality labeled uridine for various applications .
化学反应分析
Types of Reactions: [5’-13C]uridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [5’-13C]uridine may yield uridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms .
科学研究应用
Chemistry: In chemistry, [5’-13C]uridine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR signals, providing detailed insights into the behavior of nucleosides and their interactions .
Biology: In biological research, [5’-13C]uridine is used to investigate RNA synthesis and metabolism. It serves as a labeled precursor in studies of RNA transcription, processing, and degradation, helping to elucidate the mechanisms underlying these essential cellular processes .
Medicine: In medicine, [5’-13C]uridine is employed in metabolic studies to understand the role of uridine in various physiological and pathological conditions. It is also used in the development of diagnostic tools and therapeutic agents targeting nucleoside metabolism .
Industry: In the industrial sector, [5’-13C]uridine is used in the production of labeled compounds for pharmaceutical research and development. It is also utilized in quality control and analytical testing to ensure the accuracy and reliability of nucleoside-based products .
作用机制
Molecular Targets and Pathways: [5’-13C]uridine exerts its effects by participating in the synthesis and metabolism of RNA. It is incorporated into RNA molecules during transcription, where it pairs with adenine through hydrogen bonds. This incorporation is crucial for the proper functioning of RNA in protein synthesis and other cellular processes .
Pathways Involved: The primary pathways involved in the action of [5’-13C]uridine include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway. In the pyrimidine metabolism pathway, uridine is converted to uridine monophosphate (UMP) and further processed into other nucleotides. In the hexosamine biosynthetic pathway, uridine diphosphate glucose (UDP-GlcNAc) is produced, which plays a role in protein glycosylation .
相似化合物的比较
Uridine-13C,15N2: A labeled nucleoside analog with both carbon-13 and nitrogen-15 isotopes incorporated.
Uridine-13C9 5′-triphosphate disodium salt solution: A labeled triphosphate form of uridine with carbon-13 isotopes.
Uridine-13C9,15N2 5′-triphosphate disodium salt solution: A labeled triphosphate form with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: The uniqueness of [5’-13C]uridine lies in its specific labeling at the 5’ position with the carbon-13 isotope. This precise labeling allows for targeted studies of RNA synthesis and metabolism, providing valuable insights that are not possible with other labeled nucleosides. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of analytical techniques like NMR spectroscopy, making [5’-13C]uridine a powerful tool in scientific research .
属性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1 |
InChI 键 |
DRTQHJPVMGBUCF-GYMNKEIPSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


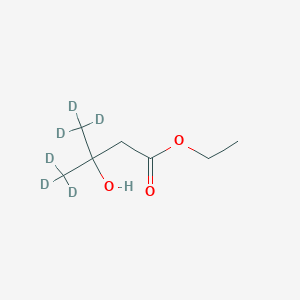
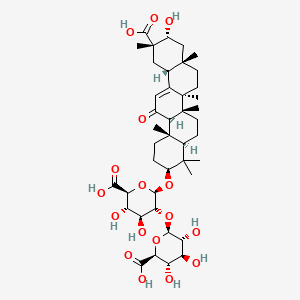
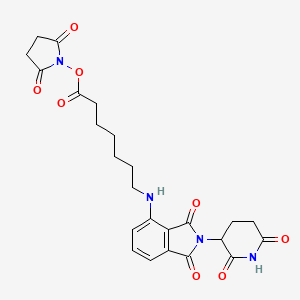
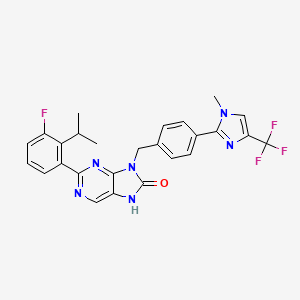
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
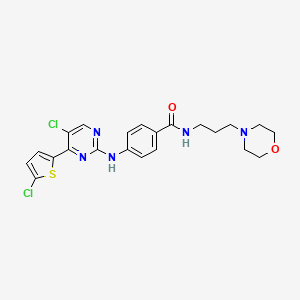
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
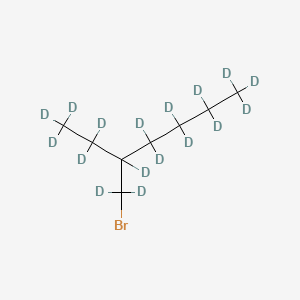
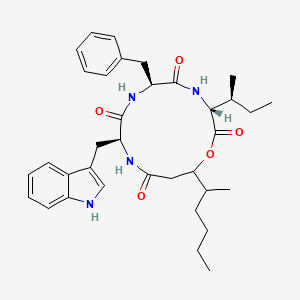
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
